4CzIPN

Vue d'ensemble

Description

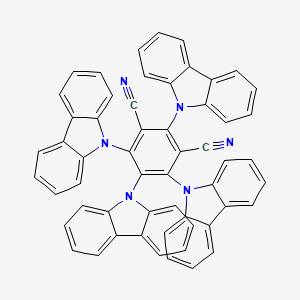

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, is a donor-acceptor fluorophore. It features carbazolyl groups as electron donors and dicyanobenzene as an electron acceptor. This compound has gained significant attention since 2016 due to its excellent redox window, good chemical stability, and broad applicability as a metal-free photocatalyst .

Mécanisme D'action

Target of Action

The primary target of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, also known as 4CzIPN, is the electron transfer process in photocatalytic reactions . It acts as a donor-acceptor fluorophore, with carbazolyl serving as an electron donor and dicyanobenzene as an electron acceptor .

Mode of Action

This compound interacts with its targets through a process known as proton-coupled electron transfer (PCET). This process involves the simultaneous transfer of an electron and a proton, facilitating various organic reactions . The electron transfer activity of the this compound radical anion results in the regeneration of the ground-state this compound and the formation of an intermediate .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in photocatalytic transformations. It has been used in the synthesis of complex organic compounds, such as 3,4-dihydropyrimidin-2-ones/thiones . The process involves the Biginelli reaction of β-ketoesters, arylaldehydes, and urea/thiourea .

Result of Action

The action of this compound results in the synthesis of various organic compounds through photocatalytic transformations . For example, it has been used to catalyze the photosynthesis of 3,4-dihydropyrimidin-2-ones/thiones . The use of this compound in these reactions has been shown to yield excellent results .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been used as a photocatalyst in an ethanol solution in an air environment and at room temperature, providing a renewable energy source . Its excellent redox window, good chemical stability, and broad applicability make this compound an attractive metal-free photocatalyst .

Analyse Biochimique

Biochemical Properties

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene plays a crucial role in biochemical reactions as a powerful organophotocatalyst. It interacts with various enzymes, proteins, and other biomolecules through its electron donor and acceptor properties. The carbazolyl groups act as electron donors, while the dicyanobenzene groups serve as electron acceptors. This dual functionality allows the compound to facilitate redox reactions, making it an effective catalyst in organic transformations. Studies have shown that 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene can interact with enzymes such as oxidoreductases, enhancing their catalytic efficiency through electron transfer processes .

Cellular Effects

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound has been shown to impact the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and homeostasis. Additionally, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene can alter the activity of transcription factors, leading to changes in gene expression patterns .

Molecular Mechanism

The molecular mechanism of 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene involves its ability to act as a photoredox catalyst. Upon exposure to visible light, the compound undergoes photoexcitation, leading to the generation of excited-state species. These species can participate in single-electron transfer processes, facilitating the formation of reactive intermediates. The compound’s electron donor and acceptor groups enable it to engage in proton-coupled electron transfer (PCET) reactions, which are essential for its catalytic activity. Additionally, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene can bind to specific biomolecules, modulating their activity through redox interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene have been studied over various time scales. The compound exhibits good chemical stability, maintaining its catalytic activity over extended periods. Prolonged exposure to light and other environmental factors can lead to gradual degradation, affecting its efficiency. Long-term studies have shown that 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene can have sustained effects on cellular function, particularly in terms of modulating redox homeostasis and gene expression .

Dosage Effects in Animal Models

The effects of 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene in animal models vary with dosage. At low doses, the compound has been found to enhance metabolic processes and improve oxidative stress responses. At higher doses, it can exhibit toxic effects, leading to cellular damage and impaired function. Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene is involved in various metabolic pathways, primarily through its role as a photoredox catalyst. It interacts with enzymes such as oxidoreductases, facilitating electron transfer reactions that are crucial for metabolic processes. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in target areas, enhancing its catalytic efficiency. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene exhibits specific subcellular localization patterns, which are crucial for its activity. The compound is often found in organelles such as mitochondria and endoplasmic reticulum, where it can modulate redox processes and influence cellular metabolism. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene involves the reaction of 9H-carbazole with tetrafluoroisophthalonitrile in the presence of sodium bis(trimethylsilyl)amide in tetrahydrofuran. The reaction is typically conducted under an argon atmosphere at 65°C for 24 hours . The process involves multiple steps, including cooling the reaction mixture to 0°C, adding reagents dropwise, and maintaining the reaction at room temperature before heating .

Industrial Production Methods

For large-scale production, a simplified protocol has been developed that avoids the use of column chromatography. This method is suitable for producing high-quality 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene with a yield of 91% . The process has been demonstrated on a large scale, making it feasible for industrial applications .

Analyse Des Réactions Chimiques

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene undergoes various types of reactions, primarily due to its role as a photocatalyst. It participates in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include visible light, oxygen, and various organic substrates . Major products formed from these reactions include sulfonated quinoxalinones and other complex organic molecules .

Applications De Recherche Scientifique

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene is compared with other donor-acceptor fluorophores, such as 9,9’-(sulfonylbis(pyrimidine-5,2-diyl))bis(3,6-di-tert-butyl-9H-carbazole) (pDTCz-DPmS). While both compounds exhibit similar oxidation capabilities, pDTCz-DPmS has a higher triplet energy and increased photostability, making it a better ground state reducing agent and photoreductant . Other similar compounds include various carbazolyl dicyanobenzenes, which share the donor-acceptor structure but differ in their specific photophysical properties .

Propriétés

IUPAC Name |

2,4,5,6-tetra(carbazol-9-yl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H32N6/c57-33-43-53(59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59)44(34-58)55(61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)54(43)60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWATGACIORDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416881-52-1 | |

| Record name | 2,4,5,6-Tetra(9H-carbazol-9-yl)-1,3-Dicyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4CzIPN?

A1: this compound has the molecular formula C48H26N6 and a molecular weight of 678.77 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, this compound has been extensively studied using various spectroscopic techniques. Research has provided insights into its electronic structure, transition dipole moments, and spin-orbital coupling constants. [] Additionally, time-resolved spectroscopic studies, including transient absorption spectroscopy, have been used to understand its excited state dynamics. []

Q3: How does the performance of this compound change under different conditions?

A: The performance of this compound is sensitive to factors like doping concentration, host material, and temperature. For instance, its fluorescence lifetime can be significantly elongated from 2.37 ns to 14.8 ns by encapsulation into zeolitic imidazole frameworks (ZIF-11) due to the suppression of intramolecular motions. []

Q4: What are the typical host materials used with this compound in OLEDs?

A: Common host materials include mCP (N,N′-dicarbazolyl-3,5-benzene), CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl), and SimCP:oCF3-T2T cohost systems. The choice of host influences energy transfer efficiency and overall device performance. [, , , ]

Q5: What are the notable catalytic applications of this compound?

A: this compound has found applications in various photocatalytic transformations. This includes its use in C–H bond functionalization via photogeneration of chlorine radicals, [] synthesis of phosphorylated N-heteroaromatics via proton-coupled electron transfer, [] and difunctionalization of alkenes with oxime esters. []

Q6: What makes this compound a good photocatalyst?

A: this compound exhibits a wide redox potential window, good chemical stability, and broad applicability, making it an attractive metal-free photocatalyst. [] Its excited state can efficiently participate in both oxidative and reductive quenching processes. []

Q7: Have there been computational studies on this compound and its interactions?

A: Yes, computational chemistry methods like density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) have been employed to study this compound. These studies have provided insights into its electronic structure, photophysical properties, and interactions with host materials. [, ]

Q8: How do structural modifications of this compound affect its properties?

A: Modifications to the acceptor group of this compound, such as replacing nitrile groups with oxadiazoles, can effectively tune the emission color while preserving TADF properties. [] Introducing bulky substituents like tert-butyl or phenyl groups can enhance stability by hindering polymerization. []

Q9: Are there specific strategies for enhancing the stability or solubility of this compound?

A: While this compound generally exhibits good stability, encapsulating it within frameworks like ZIF-11 can further enhance its fluorescence lifetime. [] Derivatizing this compound with fluorous chains, as seen in 8Rf8-4CzIPN, not only improves photo-oxidative power but also facilitates its separation and recovery in catalytic applications. []

Q10: What is the impact of the host material's triplet level on the photoluminescent properties of this compound?

A: The triplet level of the host material can significantly impact the performance of this compound. When the host's triplet level is lower than this compound's T1 level, as seen with 2CzPN in a CBP host, a significant decrease in PLQE and a change in its temperature dependence are observed. []

Q11: How does this compound compare to other TADF emitters in terms of efficiency roll-off in OLEDs?

A: Similar to other TADF emitters, this compound-based OLEDs can experience efficiency roll-off at high current densities. Studies suggest that exciton-exciton annihilation plays a significant role in this phenomenon. []

Q12: Are there alternative organic photocatalysts comparable to this compound?

A: While this compound is a widely used TADF photocatalyst, other organic compounds like the pyrimidyl sulfone derivative pDTCz-DPmS demonstrate comparable or even superior performance in various photocatalytic reactions. pDTCz-DPmS exhibits advantageous properties like higher triplet energy and improved photostability compared to this compound. []

Q13: Can this compound be used in multi-component photocatalytic systems?

A: Yes, this compound has been successfully employed in multicomponent photocatalytic reactions. For instance, it can catalyze the synthesis of allylic amines from secondary alkylamines, alkyl-substituted carbonyls, and vinyl sulfones under visible light irradiation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)

![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)